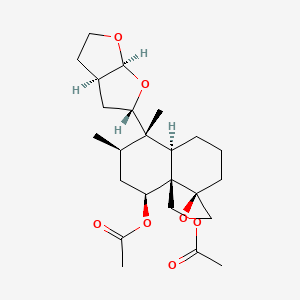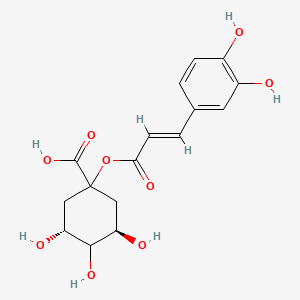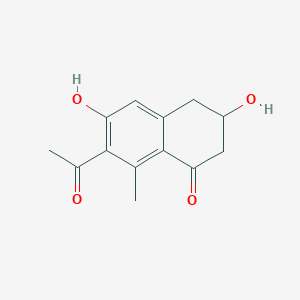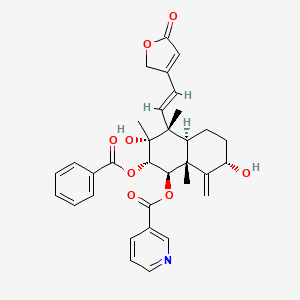
Scutebarbatine D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scutebarbatine D is a diterpene alkaloid of group of neo-clerodanes isolated from the whole plants of Scutellaria barbata and has been shown to exhibit neoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a benzoate ester, a butenolide, a diterpene alkaloid and a pyridine alkaloid.
Aplicaciones Científicas De Investigación
Cytotoxic Activities in Cancer Research
- Cytotoxic Activities Against Cancer Cell Lines : Scutebarbatine D, along with other neo-clerodane diterpenoids from Scutellaria barbata, has shown significant cytotoxic activities against various human cancer cell lines, including nasopharyngeal, oral epidermoid carcinoma, and colorectal carcinoma cells. These findings suggest potential applications in cancer research and therapy (Dai, Tao, Liu, Jiang, & Shen, 2006).
Inhibition of Nitric Oxide Production
- Reducing Neuroinflammation : Scutebarbatine D is part of a group of compounds from Scutellaria barbata that efficiently inhibited nitric oxide production in microglial cells. This indicates a potential role in neuroinflammatory conditions and neurodegenerative diseases (Lee, Kim, Kim, Hwang, & Park, 2017).
Metabolism Studies
- Understanding Metabolic Pathways : A study on the metabolism of Scutebarbatine D in rats identified various metabolites and their pathways, including hydrolysis, oxidation, hydrogenation, and sulfation. This research provides insights into the pharmacodynamics and mechanisms of action of Scutebarbatine D (Zhao, Wang, Yuan, Yang, Gao, & Sun, 2022).
Structure Revision and Identification
- Chemical Structure and Identification : Research on Scutebarbatine D involves the elucidation of its structure and the correction of previously misassigned structures in related compounds. This is crucial for accurate understanding and application in pharmacological research (Wang, Ren, Li, & Liu, 2010).
Antibacterial Action Mechanisms
- Potential Antibacterial Properties : Docking studies on various alkaloids, including Scutebarbatine D, suggest that they may inhibit bacterial cell wall synthesis. This indicates potential applications in developing new antibacterial agents (SriDharani, Ranjitha, Sripathi, AliMuhammadK, & Ravi, 2016).
Propiedades
Nombre del producto |
Scutebarbatine D |
|---|---|
Fórmula molecular |
C33H35NO8 |
Peso molecular |
573.6 g/mol |
Nombre IUPAC |
[(1R,2S,3R,4R,4aS,7S,8aR)-2-benzoyloxy-3,7-dihydroxy-3,4,8a-trimethyl-8-methylidene-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-1,2,4a,5,6,7-hexahydronaphthalen-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C33H35NO8/c1-20-24(35)12-13-25-31(2,15-14-21-17-26(36)40-19-21)33(4,39)28(42-29(37)22-9-6-5-7-10-22)27(32(20,25)3)41-30(38)23-11-8-16-34-18-23/h5-11,14-18,24-25,27-28,35,39H,1,12-13,19H2,2-4H3/b15-14+/t24-,25+,27-,28-,31+,32-,33-/m0/s1 |
Clave InChI |
KOVASSJTPZCMEZ-ZYRAKILPSA-N |
SMILES isomérico |
C[C@]1([C@H]2CC[C@@H](C(=C)[C@@]2([C@H]([C@@H]([C@]1(C)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CN=CC=C4)C)O)/C=C/C5=CC(=O)OC5 |
SMILES canónico |
CC1(C2CCC(C(=C)C2(C(C(C1(C)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CN=CC=C4)C)O)C=CC5=CC(=O)OC5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1247755.png)
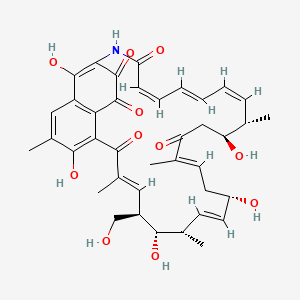
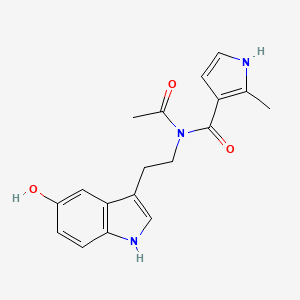

![(13E,15E,17E)-2-[(2E,4E)-dodeca-2,4-dien-2-yl]-7-hydroxy-8-methyl-1-oxa-5,10-diazacyclononadeca-13,15,17-triene-4,9,19-trione](/img/structure/B1247759.png)
